molecular formula C23H23ClN2O5S B12129768 6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12129768
M. Wt: 475.0 g/mol
InChI Key: WYPWQOAHSQDHAB-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core, a sulfonyl group, and a piperidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are performed to introduce the chlorine and methyl substituents on the chromene ring.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Formation of the Piperidine Moiety: The piperidine moiety is synthesized separately and then coupled to the chromene core through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the chromene core or the sulfonyl group.

Scientific Research Applications

6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: This compound shares the chromene core and chlorine substituent but lacks the sulfonyl and piperidine groups.

    7-chloro-4-oxo-4H-chromene-3-carbonitrile: Similar to the previous compound but with a different substitution pattern on the chromene ring.

    6-chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde: This compound has a hydroxyl group and an aldehyde group, providing different reactivity compared to the carboxamide derivative.

Uniqueness

The uniqueness of 6-chloro-7-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl and piperidine groups, in particular, may enhance its ability to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H23ClN2O5S

Molecular Weight

475.0 g/mol

IUPAC Name

6-chloro-7-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23ClN2O5S/c1-14-4-3-9-26(13-14)32(29,30)17-7-5-16(6-8-17)25-23(28)22-12-20(27)18-11-19(24)15(2)10-21(18)31-22/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,25,28)

InChI Key

WYPWQOAHSQDHAB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

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